Isamoltane, also known as Isamoltane hemifumarate, is a synthetic compound primarily recognized for its pharmacological properties as a selective antagonist of the 5-HT1B receptor and the β-adrenoceptor. This compound has garnered attention due to its potential applications in treating anxiety disorders by modulating serotonin and adrenergic signaling pathways.
Isamoltane is classified under the category of β-aminoalcohols, which are compounds characterized by the presence of both an amine and an alcohol functional group. The compound is synthesized through various chemical methodologies, often involving complex reaction sequences that enhance its efficacy and specificity for biological targets .
The synthesis of Isamoltane hemifumarate involves several intricate steps, typically starting with the formation of a core structure followed by functional group modifications. One notable method includes cascade synthesis techniques that utilize readily available substrates such as nitroarenes. The process can be catalyzed using cobalt-based catalysts in a solvent-free environment, promoting efficiency and sustainability .
The general procedure for synthesizing Isamoltane includes:
Isamoltane has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 664.8 g/mol . The compound's structure can be represented in various formats, including SMILES notation, which aids in computational analysis and modeling.
Isamoltane undergoes various chemical reactions, including:
These reactions are crucial for optimizing the compound's pharmacological properties.
Isamoltane primarily acts as a selective antagonist at the 5-HT1B receptor, which plays a significant role in serotonin signaling within the central nervous system. By blocking this receptor, Isamoltane modulates serotonin levels, potentially leading to anxiolytic effects. Additionally, its interaction with β-adrenoceptors influences adrenergic signaling pathways that are vital in stress responses .
The compound's mechanism involves:
Isamoltane is typically presented as a crystalline solid with distinct melting points that vary based on purity and formulation.
Relevant data regarding these properties are essential for understanding its behavior in biological systems .
Isamoltane has several applications across different fields:
Isamoltane (C₁₆H₂₂N₂O₂; molecular weight: 274.36 g/mol) is a phenoxypropanolamine derivative with the systematic name 1-((1-methylethyl)amino)-3-(2-(1H-pyrrol-1-yl)phenoxy)propan-2-ol. It exists as a racemic mixture and is commonly utilized in research as the hemifumarate salt (CAS 874882-92-5) or hydrochloride salt (CAS 99740-06-4) to enhance solubility [4] [5]. The compound features:
Table 1: Molecular Characteristics of Isamoltane
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₂O₂ |
Molar Mass (Base) | 274.36 g/mol |
CAS Number (Base) | 99740-05-3 |
CAS Number (Hemifumarate) | 874882-92-5 |
CAS Number (HCl) | 99740-06-4 |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol |
Isamoltane (developmental code CGP-361A) emerged from Ciba-Geigy's research program in the 1980s, building upon earlier work with β-adrenoceptor antagonists like pronethalol [3]. Key milestones:
Research interest persists due to its unique dual serotonergic-adrenergic pharmacology, making it a valuable tool for probing receptor cross-talk in neuropsychiatric disorders [6] [8].
Isamoltane exhibits distinct polypharmacology across two receptor families:
In humans, 10 mg doses reduced exercise tachycardia (β₁-blockade) and attenuated albuterol-induced tremor (β₂-blockade), though less potently than propranolol [9].
5-HT₁B Receptor Antagonism:
Table 2: Receptor Binding Profile of Isamoltane
Receptor | Affinity (IC₅₀/Ki) | Species | Functional Effect |
---|---|---|---|
β-Adrenoceptor | 8.4 nM | Rat | Antagonism (competitive inhibition) |
5-HT₁B | 21–39 nM | Rat | Antagonism (terminal autoreceptor) |
5-HT₁A | 112–1070 nM | Rat | Weak antagonism |
5-HT₁D | >1000 nM | Rat | Negligible interaction |
Table 3: Key Neurochemical and Behavioral Effects
Effect | Dose/Concentration | Model | Outcome |
---|---|---|---|
K⁺-evoked [³H]-5-HT overflow ↑ | 0.1 μM | Rat cortical slices | +52% increase vs. controls |
5-HIAA concentration ↑ | 3 mg/kg s.c. | Rat hippocampus | +38% increase (P<0.01) |
Wet-dog shakes | 3 mg/kg s.c. | Rats in vivo | Blocked by PCPA pretreatment |
5-HTP accumulation ↓ in striatum | 30 mg/kg i.p. | Rats in vivo | 38% reduction |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: